![molecular formula C8H16N2 B1320739 2,7-Diazaspiro[4.5]decane CAS No. 40865-50-7](/img/structure/B1320739.png)

2,7-Diazaspiro[4.5]decane

Descripción general

Descripción

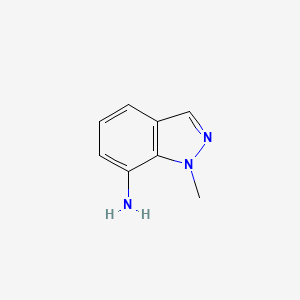

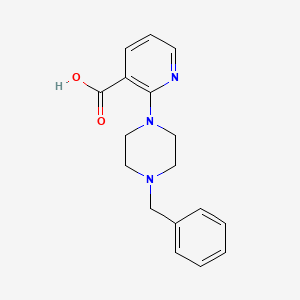

“2,7-Diazaspiro[4.5]decane” is a chemical compound with the molecular formula C8H16N2 . It is also known as 7-methyl-2,7-diazaspiro[4.5]decane . The compound has a molecular weight of 154.26 .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a domino reaction that forms three carbon-carbon bonds. This process involves highly regioselective C-C coupling and spiro scaffold steps . Another synthesis method involves the reduction of 3,3-disubstituted derivatives .

Molecular Structure Analysis

The molecular structure of “2,7-Diazaspiro[4.5]decane” consists of two nitrogen atoms and eight carbon atoms forming a spirocyclic structure . The compound has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,7-Diazaspiro[4.5]decane” include a density of 1.0±0.1 g/cm3, a boiling point of 228.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The compound also has an enthalpy of vaporization of 46.6±3.0 kJ/mol, a flash point of 113.0±10.2 °C, and an index of refraction of 1.519 .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,7-Diazaspiro[4.5]decane is used in organic synthesis. For instance, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh3 to afford 2,7-Diazaspiro[4.5]decane with exocyclic double bonds . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .

Synthesis of Spirotetramat

2,7-Diazaspiro[4.5]decane is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Synthesis of tert-butyl {3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspirodec-8-yl}carbamate

2,7-Diazaspiro[4.5]decane is used in the synthesis of tert-butyl {3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspirodec-8-yl}carbamate .

NMR Studies

2,7-Diazaspiro[4.5]decane is used in NMR studies. For example, the NMR of compound (4), provided on the supporting information, stereochemistry as determined from the data for the 3D structure with HMBC and NOESY .

Propiedades

IUPAC Name |

2,9-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLTYXRTDQXURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595257 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.5]decane | |

CAS RN |

40865-50-7 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

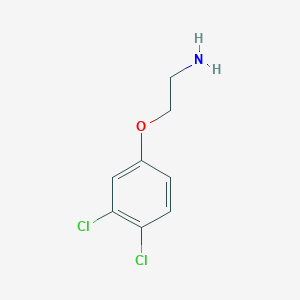

Q1: How does (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide interact with IRE1α and what are the downstream effects?

A1: (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide functions as an ATP-competitive inhibitor, targeting the kinase domain of IRE1α. [] The compound binds to the catalytic residues Lys599 and Glu612 within the ATP-binding pocket. This interaction forces the kinase activation loop into a "DFG-out" conformation, hindering the enzyme's catalytic activity. [] Consequently, this binding event inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. [] Structurally, the inhibitor binding induces a conformational shift in the αC helix of the kinase domain, disrupting the dimer interface and ultimately leading to the separation of the RNase domains. [] This separation disrupts the network of hydrogen bonds crucial for RNase activity, rendering the enzyme inactive. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)